Enhanced Cis-Selectivity in Catalytic Hydrogenation Compared to Methylcyclohexanones
In catalytic hydrogenation over platinum metals, 4-Methoxycyclohexanone yields alcohols with higher cis/trans ratios compared to the corresponding methylcyclohexanones [1]. This stereochemical outcome is a direct result of the polar methoxy group's influence on the adsorption and hydrogenation pathway, offering a distinct advantage in synthesizing cis-rich alcohol intermediates.
| Evidence Dimension | Stereoselectivity (cis/trans ratio) of alcohol products from catalytic hydrogenation |
|---|---|
| Target Compound Data | Higher cis/trans ratio (specific values not provided in abstract) |
| Comparator Or Baseline | Corresponding methylcyclohexanones (lower cis/trans ratio) |
| Quantified Difference | 4-Methoxycyclohexanone gives alcohols with higher cis/trans ratios than methylcyclohexanones |
| Conditions | Catalytic hydrogenation over platinum metals; effect most pronounced with iridium and platinum catalysts |
Why This Matters
Enables preferential synthesis of cis-configured intermediates, which is critical for building specific stereochemical architectures in pharmaceuticals and fine chemicals.
- [1] Nishimura, S., Katagiri, M., & Kunikata, Y. (1975). Stereochemistry of the Hydrogenation of Methoxycyclohexanones over Platinum Metals. A Polar Group Effect in the Catalytic Hydrogenation of a C–O Double Bond. Chemistry Letters, 4(12), 1235–1240. https://doi.org/10.1246/cl.1975.1235 View Source
